

An In-depth Technical Guide to the Physical and Chemical Properties of Eurycomaoside

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Compound of Interest

Compound Name: *Eurycomaoside*

Cat. No.: *B1250045*

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Introduction

Eurycomaoside, a significant bioactive constituent isolated from the roots of *Eurycoma longifolia* Jack, commonly known as Tongkat Ali, has garnered increasing interest within the scientific community. This C19-quassinoid-type glycoside is distinguished by a C(1)-glycosidation site in its quassinoid framework, a feature not commonly encountered.^[1] As research into the therapeutic potential of *Eurycoma longifolia* intensifies, a thorough understanding of the physicochemical properties of its individual components is paramount for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Eurycomaoside**, detailed experimental protocols for its analysis, and insights into its potential biological activities.

Physical and Chemical Properties

At present, specific quantitative physical data for **Eurycomaoside**, such as its melting point and specific rotation, are not extensively reported in publicly available literature. However, data from related quassinoids and general observations from its isolation provide valuable context.

Table 1: Summary of Known Physical and Chemical Properties of **Eurycomaoside**

Property	Value/Description	Source/Method
Molecular Formula	C ₂₅ H ₃₄ O ₁₂	High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HR-ESI-FT-MS)[1]
Appearance	White amorphous powder	General observation during isolation
Solubility	Soluble in polar organic solvents such as methanol and ethanol. Water solubility is also expected due to its glycosidic nature.[2][3]	General solubility principles for glycosides and extraction solvents used.

Spectroscopic Data

The structural elucidation of **Eurycomaoside** has been primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1]

Table 2: Summary of Spectroscopic Data for **Eurycomaoside**

Technique	Key Observations/Data
^1H -NMR	Complex spectrum with signals corresponding to the quassinoid aglycone and the glucose moiety.
^{13}C -NMR	Resonances confirming the C19 quassinoid skeleton and the presence of a glucose unit.
HR-ESI-MS	Provides the exact mass and allows for the determination of the molecular formula.
IR Spectroscopy	Expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and C-O-C (glycosidic linkage) functional groups.
UV-Vis Spectroscopy	Expected to exhibit absorption maxima characteristic of the quassinoid chromophore.

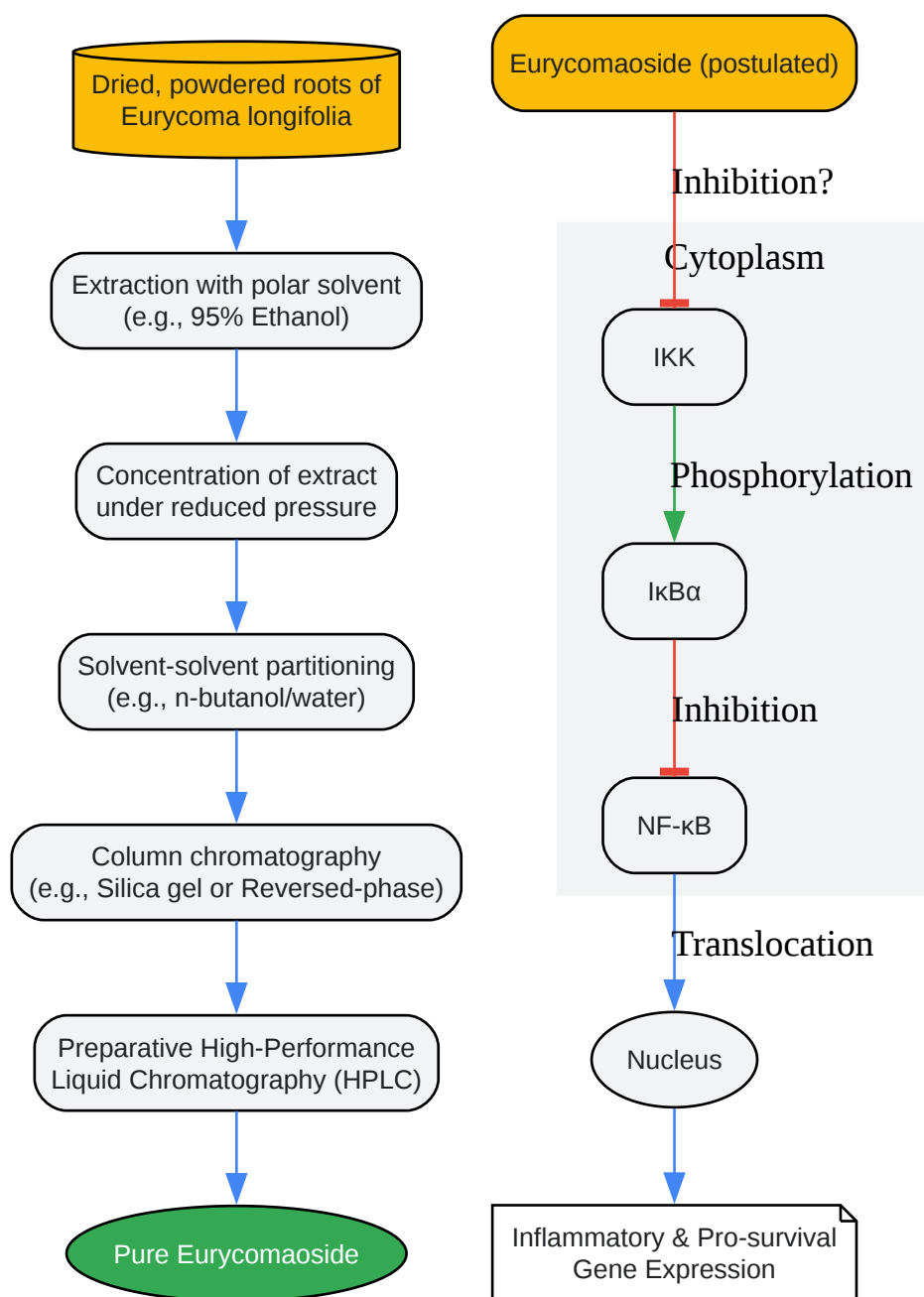
Note: Detailed, tabulated NMR chemical shifts, specific IR absorption peaks, and UV-Vis absorption maxima for **Eurycomaoside** are not consistently available in the reviewed literature. The data for the closely related compound, Eurycomanone, shows a UV maximum between 248 and 255 nm.^[4]^[5]

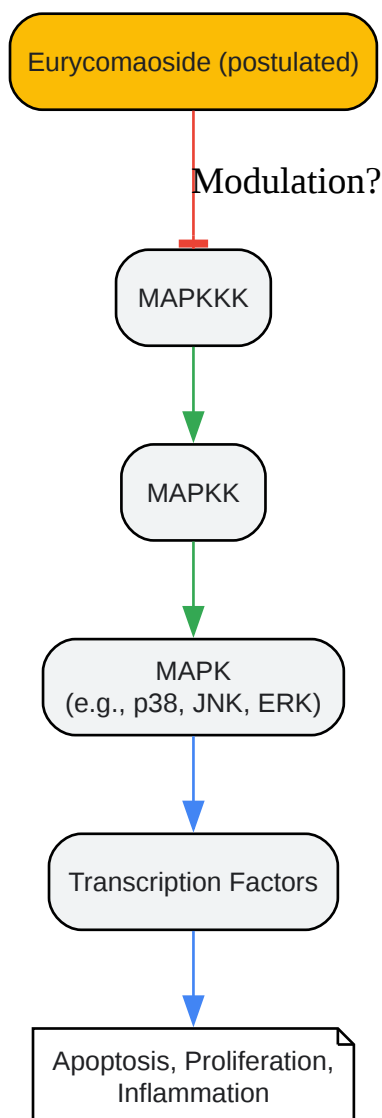
Experimental Protocols

Isolation and Purification of Eurycomaoside

The isolation of **Eurycomaoside** from the roots of *Eurycoma longifolia* is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methods described for quassinoids from this plant source.

Workflow for **Eurycomaoside** Isolation





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